2-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine
Description
Properties
IUPAC Name |
2-[3-(ethoxymethyl)pyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-16-9-10-5-7-15(8-10)12-11(13)4-3-6-14-12/h3-4,6,10H,2,5,7-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMGUWNUPANROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a pyridine ring, which is a basic structure in many drugs and is known to bind with high affinity to multiple receptors .
The pharmacokinetics of a compound generally involves its absorption, distribution, metabolism, and excretion (ADME). The presence of the ethoxymethyl and pyrrolidinyl groups in the compound might influence these properties, but specific details would require experimental data .
Biochemical Analysis
Biochemical Properties
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule. This compound has been shown to interact with selective androgen receptor modulators (SARMs), optimizing their structure for better pharmacokinetic profiles.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enantioselective proteins can lead to different biological profiles of drug candidates, affecting their binding modes and biological activity. Additionally, it has been observed to inhibit the growth of certain fungal pathogens, demonstrating its potential as an antifungal agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The stereogenicity of the carbons in the pyrrolidine ring plays a crucial role in determining the binding mode to enantioselective proteins, which in turn affects the compound’s biological profile. This compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, highlighting the need for careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s structure allows it to participate in metabolic reactions, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s accumulation and effectiveness in different cellular environments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity, making it an important factor to consider in biochemical research.
Biological Activity
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.
Structural Overview
The compound features:
- Pyridine and Pyrrolidine Rings : These rings are common in biologically active molecules, allowing for interactions with various biological targets.
- Ethoxymethyl Group : This functional group enhances the compound's reactivity and potential for further chemical modifications.
The molecular formula is with a molecular weight of 221.3 g/mol, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins. Its mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be beneficial in treating diseases where enzyme activity needs to be modulated .
- Receptor Interaction : It interacts with various receptors influencing cellular signaling pathways, which can lead to changes in gene expression and metabolic processes .
Cellular Effects
Research indicates that this compound can significantly affect cellular functions:
- Cell Signaling Modulation : It influences key signaling pathways that regulate cell growth and differentiation.
- Gene Expression Regulation : By modulating the activity of transcription factors, it can alter gene expression profiles in target cells .
Study 1: Enzyme Interaction
A study investigating the interaction of this compound with specific enzymes demonstrated its potential as a therapeutic agent. The compound was found to inhibit enzyme activity effectively, leading to reduced cellular proliferation in cancer cell lines .
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound. It was evaluated against various bacterial strains, showing promising results in inhibiting bacterial growth, which suggests potential applications in antibiotic development .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Substitution Patterns on Pyridine and Pyrrolidine
The target compound’s structural analogs vary in pyridine substitution positions and pyrrolidine modifications. Key examples include:
| Compound Name | Pyridine Substituent Position | Pyrrolidine Substituent | Molecular Weight | Key Properties/Applications |
|---|---|---|---|---|
| 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine | 3-amino, 2-pyrrolidin-1-yl | 3-ethoxymethyl | ~265.35 g/mol* | Potential kinase inhibitor |
| 6-(Pyrrolidin-1-yl)pyridin-3-amine (ST-6798) | 3-amino, 6-pyrrolidin-1-yl | None | ~174.23 g/mol | Intermediate in drug synthesis |
| 6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine | 3-amino, 6-pyrrolidin-1-yl | 3-dimethylamino | ~235.33 g/mol | Enhanced basicity; CNS targets |
| 2-(Pyrrolidin-1-yl)pyridin-3-amine (JD-0222) | 3-amino, 2-pyrrolidin-1-yl | None | ~174.23 g/mol | High solubility (dihydrochloride) |
| 5-(Pyrrolidin-1-yl)pyridin-2-amine (HC-4274) | 2-amino, 5-pyrrolidin-1-yl | None | ~174.23 g/mol | Antibacterial screening |
*Calculated based on standard atomic weights.
Key Observations :
- Positional Effects: The 3-amino group on pyridine is conserved in most analogs, but substitution at the 2- or 6-position of pyridine alters electronic distribution and steric interactions. For example, ST-6798 (6-pyrrolidin-1-yl) may exhibit different binding affinities compared to the target compound’s 2-pyrrolidin-1-yl group .
- Pyrrolidine Modifications: The ethoxymethyl group in the target compound introduces steric bulk and moderate hydrophobicity, distinguishing it from analogs with unsubstituted pyrrolidine (e.g., JD-0222) or polar substituents like dimethylamino (e.g., 6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-amine) .
Physicochemical Properties
- Solubility : Analogs such as JD-0222 (dihydrochloride salt) exhibit high aqueous solubility, whereas the target compound’s free base form may require formulation optimization for bioavailability .
Preparation Methods
Stepwise Synthesis Based on Pyridine and Pyrrolidine Precursors
A detailed synthetic route starts from 2-amino-6-methylpyridine, which undergoes protection of the amino group with Boc (tert-butyloxycarbonyl) to give a protected intermediate. This is followed by lithiation using n-butyllithium (n-BuLi) to generate a dianion, which then reacts with an epoxide to form a secondary alcohol intermediate. Subsequent protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether and further Boc protection steps yield bis-protected intermediates. This method allows for selective functionalization and high yields of intermediates critical for constructing the target compound.
| Step | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|
| 1 | 2-amino-6-methylpyridine + Boc2O, TEA | Boc-protected aminopyridine | Excellent yield |
| 2 | n-BuLi (2 eq), Epoxide | Secondary alcohol intermediate | Good yields |
| 3 | TBSCl, imidazole | TBS-protected alcohol | Efficient protection |
| 4 | Boc2O, DMAP | Bis-Boc-protected silyl ether | High purity |
This approach is advantageous for controlling regioselectivity and protecting sensitive groups during synthesis.
Catalytic and Direct Functionalization Methods
Other methods involve catalytic hydrogenation and direct amination reactions. For example, ethyl 3-(pyridin-2-ylamino) propanoate can be synthesized by reacting 2-aminopyridine with ethyl acrylate in the presence of trifluoromethanesulfonic acid as a catalyst under nitrogen atmosphere at 120–160 °C for 16–20 hours. The reaction mixture is then subjected to washing, concentration, and recrystallization to isolate the product with high purity and yield.
This method highlights:
- Use of cheap and readily available raw materials.
- Environmentally friendly and safe reaction conditions.
- High productivity and purity of the final product.
Boron Trichloride (BCl3)-Mediated Bond Formation
An efficient BCl3-mediated method has been reported for C–N bond formation involving heterocyclic compounds similar to the target molecule. The procedure involves dissolving the substrate in dry dichloromethane at 0 °C under nitrogen, adding BCl3 solution slowly, followed by addition of an amine at room temperature. After reaction completion, aqueous quenching and organic extraction yield the desired product after purification.
This method is notable for:
- Mild reaction conditions.
- High selectivity in C–N bond formation.
- Applicability to various heterocyclic substrates.
Comparative Table of Preparation Methods
Research Findings and Optimization Notes
- The Boc-protection strategy allows for selective functionalization of the pyridine ring and controlled introduction of the pyrrolidine moiety, with yields reported as excellent for intermediate steps.
- Catalytic methods using trifluoromethanesulfonic acid enable direct formation of amino-substituted esters with improved purity and productivity, reducing the number of synthetic steps.
- BCl3-mediated methods provide an efficient route for C–N bond formation, which can be adapted for the synthesis of related aminopyridine derivatives with minimized side reactions.
- Reaction times vary significantly, with catalytic methods requiring longer heating periods, while protection-lithiation routes involve multiple steps but shorter individual reaction times.
- Purification typically involves standard organic extraction, washing, drying, and silica gel chromatography or recrystallization to achieve high purity.
Q & A
Q. What are the established synthetic routes for preparing 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine, and how do reaction conditions influence yield?
A common approach involves coupling pyrrolidine derivatives with functionalized pyridines. For example, describes a method using copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours to form analogous pyridin-3-amine derivatives. Key variables include:
- Catalyst selection : Copper catalysts (e.g., CuBr) facilitate Ullmann-type couplings for C–N bond formation.
- Base optimization : Strong bases like Cs₂CO₃ improve nucleophilicity of amines.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require careful workup to avoid decomposition.
Purification via gradient chromatography (e.g., ethyl acetate/hexane) is critical for isolating the product (17.9% yield in ), though yields can vary with substituent steric effects.
Q. How is structural confirmation of this compound achieved using spectroscopic methods?
- ¹H/¹³C NMR : The ethoxymethyl group (-CH₂-O-CH₂CH₃) typically shows a triplet at ~3.5 ppm (J = 5–7 Hz) for the methylene adjacent to oxygen, while the pyrrolidine ring protons resonate between 1.5–3.5 ppm ( ).
- HRMS (ESI) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula. For example, reports HRMS m/z 215 ([M+H]⁺) for a related pyridin-3-amine derivative.
- IR spectroscopy : Stretching vibrations for secondary amines (N–H) appear at ~3298 cm⁻¹, as seen in .
Advanced Research Questions
Q. What strategies are used to analyze the bioactivity of this compound in kinase inhibition assays?
This compound’s pyrrolidine-pyridine scaffold is structurally analogous to TRK kinase inhibitors (e.g., ). Methodological steps include:
- Enzyme assays : Measure IC₅₀ values against recombinant TRK isoforms using ATP-competitive binding assays.
- Cellular models : Test antiproliferative effects in cancer cell lines (e.g., Ba/F3 cells engineered with TRK fusions).
- SAR studies : Modify the ethoxymethyl or pyridine groups to assess impact on potency. highlights the importance of pyrrolidine stereochemistry in TRK binding, suggesting chiral resolution (e.g., via HPLC) is critical.
Q. How can computational modeling predict the binding mode of this compound to target proteins?
- Docking simulations : Use software like AutoDock Vina to model interactions with TRK’s ATP-binding pocket. The ethoxymethyl group may occupy hydrophobic subpockets, while the pyridine nitrogen forms hydrogen bonds with backbone residues.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., Asp/Glu for ionic interactions).
- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities, comparing derivatives (e.g., replacing ethoxymethyl with trifluoromethyl; ).
Q. What analytical challenges arise in resolving enantiomers of this compound, and how are they addressed?
- Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol gradients.
- Stereochemical assignment : Compare experimental circular dichroism (CD) spectra with DFT-predicted spectra. demonstrates the use of SMILES notations ([@H] descriptors) to denote absolute configuration.
Q. How do solvent and catalyst choices impact catalytic functionalization of this compound?
- Cross-coupling reactions : Suzuki-Miyaura couplings on the pyridine ring require Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions ( ).
- Acid sensitivity : The ethoxymethyl group may hydrolyze under strong acidic conditions; thus, mild acids (e.g., AcOH) are preferred for deprotection steps.
Data Analysis & Contradictions
Q. How should researchers reconcile discrepancies in reported synthetic yields for pyrrolidine-pyridine derivatives?
Variations in yields (e.g., 17.9% in vs. higher yields in other studies) often stem from:
Q. What evidence supports or challenges the proposed mechanism of TRK inhibition by pyrrolidine-pyridine analogs?
While and 11 propose ATP-competitive inhibition, conflicting data may arise from:
- Allosteric modulation : X-ray crystallography (e.g., ) could reveal non-canonical binding modes.
- Off-target effects : Broad kinase profiling (e.g., against ROS1 or ALK) is necessary to validate selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
